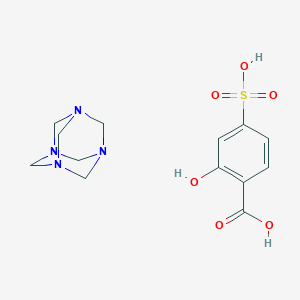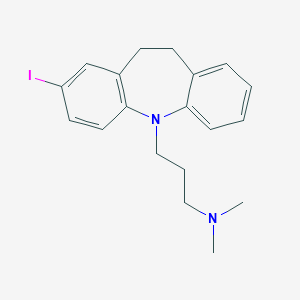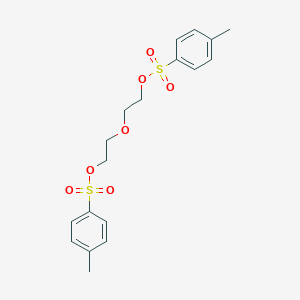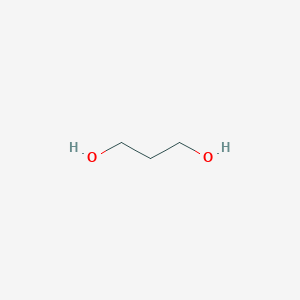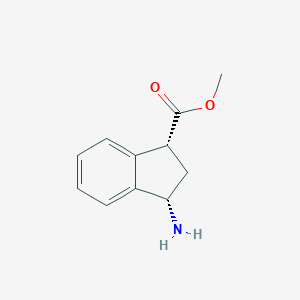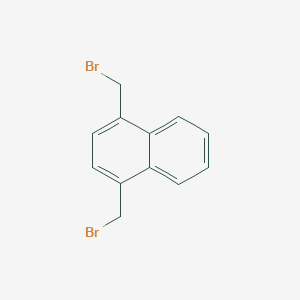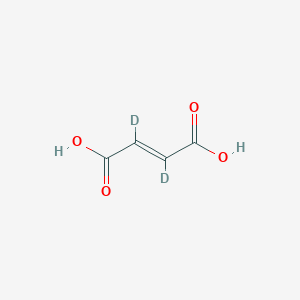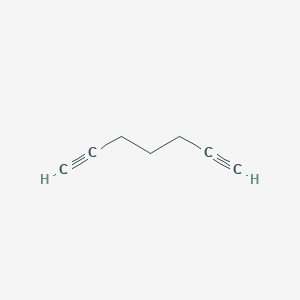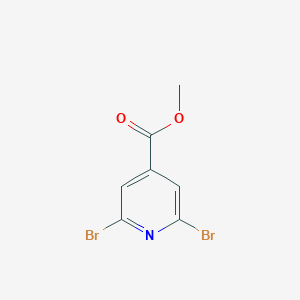
Methyl 2,6-dibromopyridine-4-carboxylate
Vue d'ensemble
Description
Methyl 2,6-dibromopyridine-4-carboxylate is a chemical compound involved in various chemical reactions and syntheses. It is structurally characterized by the presence of a pyridine ring, which is substituted with bromine atoms and a carboxylate group.
Synthesis Analysis
- Electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid has been investigated, offering insights into the synthesis of related pyridine derivatives (Feng et al., 2010).
- Another synthesis approach involves a series of methyl-2-aminopyridine-4-carboxylate derivatives, providing a foundational understanding of the chemical structure and synthesis methods of related compounds (Nagashree et al., 2013).
Molecular Structure Analysis
- The molecular structure of related pyridine derivatives, such as methyl 4-fluoro-3-methylpyridine-2-carboxylate, offers insights into the structural characteristics of methyl 2,6-dibromopyridine-4-carboxylate (Shi et al., 2012).
- Studies on tautomeric forms, intermolecular interactions, and lipophilicity of methylated pyridazine carboxylic acids provide relevant information on the molecular structure of similar compounds (Katrusiak et al., 2011).
Chemical Reactions and Properties
- The carboxylation reaction of bromopyridine derivatives underlines the chemical reactivity of similar compounds in the presence of carbon dioxide and ionic liquids (Feng et al., 2010).
- The synthesis of 4,4'-bipyridine-2-carboxylic acid and its reactions with transition metals highlight the potential chemical properties and reactions of structurally related compounds (Chen et al., 2006).
Physical Properties Analysis
- Insights into the physical properties of related pyridine derivatives can be gained from studies on the synthesis and characterization of similar compounds, such as methyl 4-aminopyrrole-2-carboxylates (Galenko et al., 2015).
Chemical Properties Analysis
- Research on the synthesis of methyl 6-aminopyridine-3-carboxylate and its molecular docking studies provide information relevant to understanding the chemical properties of methyl 2,6-dibromopyridine-4-carboxylate (Pandimeena et al., 2021).
Applications De Recherche Scientifique
Electrocatalytic Carboxylation:
- A study developed a new electrochemical procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to produce 6-aminonicotinic acid, demonstrating an environmentally friendly approach to chemical synthesis (Feng et al., 2010).
Palladium-catalysed Arylation:
- Research on the selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands showed the potential to produce diversely substituted pyridines, important for organic and medicinal chemistry (Prajapati et al., 2015).
Reactivity of Bromine Atoms:
- A study from 1939 explored the reactivity of bromine atoms in brominated pyridines, leading to the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2.6-dibromopyridinium salts, offering insights into the chemistry of pyridine derivatives (Wibaut et al., 1939).
Antimicrobial Activity:
- A series of methyl-2-aminopyridine-4-carboxylate derivatives were synthesized and evaluated for their antimicrobial activity, contributing to the field of pharmaceutical research (Nagashree et al., 2013).
Phosphine-catalyzed Annulation:
- A study presented an expedient phosphine-catalyzed [4 + 2] annulation for synthesizing highly functionalized tetrahydropyridines, indicating a potential application in organic synthesis (Zhu et al., 2003).
Coordination Chemistry:
- Research on the synthesis of new dipyridinylamine and dipyridinylmethane ligands and their coordination chemistry with Mg(II) and Zn(II) highlighted the utility of 2,6-dibromopyridine derivatives in developing metal complexes with potential applications in materials science (Zheng et al., 2008).
Safety And Hazards
Methyl 2,6-dibromopyridine-4-carboxylate may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
methyl 2,6-dibromopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c1-12-7(11)4-2-5(8)10-6(9)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHFPTMUVIDZNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598228 | |
| Record name | Methyl 2,6-dibromopyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-dibromopyridine-4-carboxylate | |
CAS RN |
119308-57-5 | |
| Record name | Methyl 2,6-dibromopyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

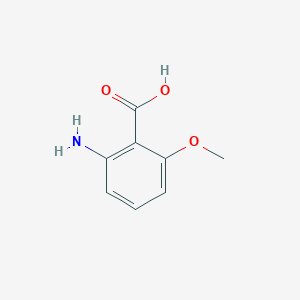
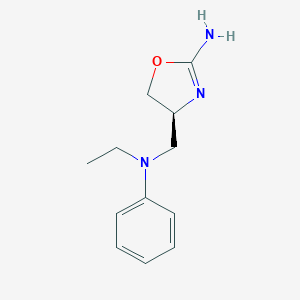

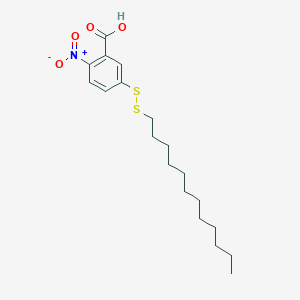
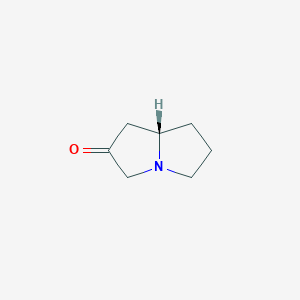
![3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B51763.png)
